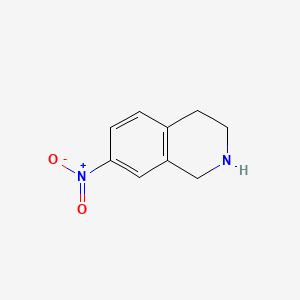

7-Nitro-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

7-Nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by the presence of a nitro group at the 7th position of the isoquinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline scaffolds. In this reaction, phenylethylamine derivatives react with aldehydes under acidic conditions to form the desired tetrahydroisoquinoline structure . For instance, phenylethylamine and dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C can yield tetrahydroisoquinoline derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 7-amino-1,2,3,4-tetrahydroisoquinoline .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

7-Nitro-1,2,3,4-tetrahydroisoquinoline is primarily utilized as an intermediate in the synthesis of bioactive molecules. Its role is crucial in developing pharmaceuticals targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's structural features allow for modifications that can enhance therapeutic efficacy and selectivity.

Key Points:

- Serves as a precursor for synthesizing drugs with neuroprotective properties.

- Investigated for its potential to modulate neurotransmitter systems.

Neuroscience Research

In neuroscience, this compound is employed to study neurotransmission mechanisms and neuroprotection. Research indicates that it can inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain. This property makes it a candidate for exploring treatments for neurodegenerative diseases.

Case Study:

A study demonstrated that derivatives of this compound could significantly enhance cognitive function in animal models by improving synaptic transmission and neuroplasticity .

Analytical Chemistry

The compound is also used as a reference standard in analytical methods, ensuring the accuracy of testing procedures in laboratories. Its consistent properties make it suitable for calibration in various chemical analyses.

Applications:

- Utilized in high-performance liquid chromatography (HPLC) for quantifying other compounds.

- Acts as a benchmark for assessing the performance of analytical techniques.

Biochemical Assays

In biochemical assays, this compound is employed to evaluate enzyme activity. This application aids researchers in understanding metabolic pathways and potential drug interactions.

Insights:

- It helps elucidate the mechanisms underlying enzyme inhibition and activation.

- Provides valuable data for drug development processes.

Material Science

The unique properties of this compound allow it to be utilized in material science. Researchers are exploring its potential in developing specialized materials such as sensors or coatings that enhance performance across various applications.

Potential Developments:

- Creation of smart materials with responsive characteristics.

- Use in nanotechnology for advanced material applications.

Data Table: Summary of Applications

| Field | Application | Significance |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Targeting neurological disorders |

| Neuroscience | Neurotransmission studies | Potential treatments for neurodegenerative diseases |

| Analytical Chemistry | Reference standard | Ensures accuracy in chemical analyses |

| Biochemical Assays | Evaluating enzyme activity | Insights into metabolic pathways |

| Material Science | Development of specialized materials | Enhances performance in various applications |

Wirkmechanismus

The mechanism of action of 7-Nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 1-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

- 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

- 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

Comparison: 7-Nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific research applications .

Biologische Aktivität

7-Nitro-1,2,3,4-tetrahydroisoquinoline (7-NTHIQ) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of 7-NTHIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

7-NTHIQ has the molecular formula CHNO and is characterized by a nitro group at the 7-position of the isoquinoline structure. This modification significantly influences its biological activity and pharmacokinetics.

The biological activity of 7-NTHIQ is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Notably:

- Monoamine Oxidase Inhibition : 7-NTHIQ has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the catabolism of neurotransmitters such as dopamine. This inhibition leads to increased levels of monoamines in the brain, potentially enhancing mood and cognitive function .

- Dopamine Receptor Interaction : The compound acts as an antagonist at dopamine D2 receptors, modulating dopamine signaling pathways that are crucial in neuropsychiatric disorders .

Antimicrobial Activity

Research indicates that 7-NTHIQ exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens:

- Antibacterial : The compound has shown promising antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported at 20 μM and 30 μM respectively .

- Antitubercular : It also possesses antitubercular activity with an MIC value of 0.78 μM against Mycobacterium tuberculosis, indicating its potential as a lead compound for tuberculosis treatment .

Anti-inflammatory Activity

7-NTHIQ has been studied for its anti-inflammatory effects. It inhibits key inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-1β. This suggests a multi-target approach in mitigating inflammatory responses .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of 7-NTHIQ in animal models of neurodegeneration. Results indicated that treatment with 7-NTHIQ led to reduced neuronal apoptosis and improved cognitive function, likely due to increased dopamine levels resulting from MAO inhibition.

Antimicrobial Efficacy Assessment

In a comparative study, 7-NTHIQ was evaluated alongside other THIQ derivatives for antimicrobial efficacy. The results highlighted that the nitro group significantly enhances the antibacterial activity compared to non-nitro substituted analogs .

Pharmacokinetics

The pharmacokinetic profile of 7-NTHIQ is influenced by its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : The compound is well absorbed following oral administration.

- Metabolism : It undergoes metabolism primarily via cytochrome P450 enzymes in the liver, leading to various metabolites that may also exhibit biological activity .

Comparison with Related Compounds

The biological activities of 7-NTHIQ can be compared with other THIQ derivatives:

| Compound Name | Antibacterial Activity | Antitubercular Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Moderate | No | Limited |

| 2-Benzyl-1,2,3,4-tetrahydroisoquinoline | Weak | No | No |

Eigenschaften

IUPAC Name |

7-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRWYZSUBZXORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423728 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42923-79-5 | |

| Record name | 1,2,3,4-Tetrahydro-7-nitroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42923-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a convenient method to synthesize 7-nitro-1,2,3,4-tetrahydroisoquinoline?

A1: A straightforward approach involves a two-step process [, ]. First, commercially available m-nitrophenylethylamine can be reacted with an alkylsulfonyl chloride to yield the corresponding N-alkylsulfonyl-m-nitrophenylethylamine. This compound is then treated with paraformaldehyde [(HCHO)n] in a 60% H2SO4/acetic acid mixture to afford the 2-alkylsulfonyl-7-nitro-1,2,3,4-tetrahydroisoquinoline. Finally, hydrolysis of the alkylsulfonyl group using 40% HBr yields the desired this compound [, ].

Q2: Are there any known biological activities of this compound derivatives?

A2: Yes, derivatives of this compound, specifically those incorporating a 1,3-dione moiety to form a homophthalimide skeleton, have shown interesting inhibitory activity against the enzyme thymidine phosphorylase (TP) []. This enzyme, also known as platelet-derived endothelial cell growth factor (PD-ECGF), plays a role in angiogenesis and tumor growth. The study highlighted the derivative 2-(2,6-diethylphenyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline-1,3-dione (compound 9 in the study) as a potent inhibitor, exhibiting even stronger activity than the known inhibitor 5-nitrouracil [].

Q3: What is the mechanism of inhibition of the this compound-1,3-dione derivative (compound 9) on thymidine phosphorylase?

A3: The study by [] employed Lineweaver-Burk plot analysis to determine the inhibitory mechanism of compound 9. The results indicated a mixed-type competitive inhibition pattern. This suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, ultimately interfering with thymidine phosphorylase activity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.